molecular formula C15H23NO2 B13056619 5,5-Diethyl-2-(3-methoxyphenyl)morpholine

5,5-Diethyl-2-(3-methoxyphenyl)morpholine

Cat. No.: B13056619
M. Wt: 249.35 g/mol
InChI Key: RIROQFGBKCJDRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,5-Diethyl-2-(3-methoxyphenyl)morpholine is a chemical compound with the molecular formula C15H23NO2 and a molecular weight of 249.35 g/mol . This compound belongs to the morpholine family, which is characterized by a six-membered ring containing both nitrogen and oxygen atoms. The presence of the 3-methoxyphenyl group and diethyl substituents makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Diethyl-2-(3-methoxyphenyl)morpholine can be achieved through several synthetic routes. One common method involves the reaction of 3-methoxybenzaldehyde with diethylamine in the presence of a catalyst to form the corresponding Schiff base. This intermediate is then cyclized using a suitable reagent, such as formaldehyde, to form the morpholine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch or continuous processes. These methods often use similar reaction conditions as laboratory synthesis but are optimized for higher yields and purity. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

5,5-Diethyl-2-(3-methoxyphenyl)morpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

5,5-Diethyl-2-(3-methoxyphenyl)morpholine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5,5-Diethyl-2-(3-methoxyphenyl)morpholine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for anticancer research .

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Diethyl-2-phenylmorpholine
  • 5,5-Diethyl-2-(4-methoxyphenyl)morpholine
  • 5,5-Diethyl-2-(3-hydroxyphenyl)morpholine

Uniqueness

5,5-Diethyl-2-(3-methoxyphenyl)morpholine is unique due to the presence of the 3-methoxyphenyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

5,5-diethyl-2-(3-methoxyphenyl)morpholine

InChI

InChI=1S/C15H23NO2/c1-4-15(5-2)11-18-14(10-16-15)12-7-6-8-13(9-12)17-3/h6-9,14,16H,4-5,10-11H2,1-3H3

InChI Key

RIROQFGBKCJDRT-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(CN1)C2=CC(=CC=C2)OC)CC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.